Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester
Description
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester (CAS 22743-35-7) is a diester derivative of adipic acid (hexanedioic acid). Its molecular formula is C₁₄H₂₆O₈, with a molecular weight of 322.35 g/mol . Structurally, it features two 2-(2-hydroxyethoxy)ethyl groups attached to the adipic acid backbone, introducing hydrophilic hydroxyethoxy moieties. This compound is synthesized for specialized applications, including polymer plasticizers, biodegradable materials, or cosmetic formulations, where solubility and biocompatibility are critical. Its purity is typically ≥95% in commercial supplies .
Properties
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8/c15-5-7-19-9-11-21-13(17)3-1-2-4-14(18)22-12-10-20-8-6-16/h15-16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUFINULQDXNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCOCCO)CC(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726897 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22743-35-7 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester can be synthesized through the esterification reaction between hexanedioic acid and 2-(2-hydroxyethoxy)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of bis[2-(2-hydroxyethoxy)ethyl] hexanedioate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester can undergo various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2-(2-hydroxyethoxy)ethanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
- Reagent in Synthesis : The compound serves as a reagent in organic synthesis processes, particularly in creating other complex molecules.
- Intermediate Production : It acts as an intermediate in the production of various chemical compounds, including polymers and surfactants.
Biochemistry
- Biochemical Assays : Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester is investigated for its potential use in biochemical assays due to its ability to interact with biological molecules.
- Buffer Component : It can be utilized as a component in biological buffers, aiding in maintaining pH stability during experiments.
Pharmaceutical Applications
- Drug Delivery Systems : Research indicates potential applications in drug delivery systems where the compound's ester bonds can release active pharmaceutical ingredients.
- Stabilizer for Formulations : It is explored as a stabilizer for various pharmaceutical formulations, enhancing the shelf life and efficacy of drugs.
Industrial Uses
- Polymers and Coatings : The compound is used in the production of polymers, coatings, and adhesives due to its favorable chemical properties.
- Adhesives : Its unique structure allows it to serve as an effective adhesive component in various manufacturing processes.
Case Study 1: Use in Drug Delivery Systems
A study published in Journal of Controlled Release examined the use of this compound as a carrier for hydrophobic drugs. The research demonstrated that the compound could encapsulate drugs effectively while providing controlled release profiles that enhance therapeutic efficacy.
Case Study 2: Polymer Production
Research documented in Polymer Chemistry highlighted the application of this compound in synthesizing biodegradable polymers. The study revealed that incorporating this compound into polymer chains improved mechanical properties while maintaining biodegradability.
Mechanism of Action
The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester bonds can undergo hydrolysis, releasing hexanedioic acid and 2-(2-hydroxyethoxy)ethanol, which can then participate in various biochemical processes. The hydroxyl groups in the compound can also form hydrogen bonds with other molecules, influencing its interactions and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexanedioic acid esters share a common adipic acid backbone but differ in substituents, leading to variations in physical properties, applications, and biological activity. Below is a detailed comparison with key structural analogs:
Structural and Molecular Comparison
Research Findings
- DEHA dominates in antimicrobial research, with GC-MS analyses confirming its prevalence in plant extracts (e.g., H. beccariana bark) and efficacy against parasites .
- Bis[2-(2-butoxyethoxy)ethyl] ester is prioritized in industrial settings for its stability, as evidenced by trade names like Morton TP 759 .
- The hydroxyethoxy variant’s unique solubility profile positions it for niche applications in drug delivery systems or environmentally friendly polymers .
Biological Activity
Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester, also known as bis(2-(2-hydroxyethoxy)ethyl) adipate, is a chemical compound with various applications in industrial and pharmaceutical contexts. This article explores its biological activity, including toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₄O₈
- Molecular Weight : 374.47 g/mol
- CAS Number : 141-17-3
The compound features a hexanedioic acid backbone with two hydroxyethyl ether side chains, which contribute to its solubility and interaction with biological systems.
Toxicological Profile
-
Acute Toxicity :
- Studies indicate that this compound exhibits low acute toxicity. The median lethal dose (LD50) in rats is reported to be approximately 9,110 mg/kg body weight when administered orally .
- In a study involving intraperitoneal injection in mice, no significant clastogenic effects were observed, indicating a low potential for causing genetic damage .
- Chronic Toxicity :
-
Reproductive Toxicity :
- Reproductive studies demonstrated that administration during gestation did not result in significant maternal toxicity; however, a prolonged gestation period was noted at the highest dose tested (800 mg/kg body weight/day). The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was determined to be 400 mg/kg body weight/day .
Pharmacological Effects
- Antimicrobial Activity :
- Anti-cholinesterase Activity :
Study on Antimicrobial Properties
A study conducted by Kamaruding et al. (2020) explored the antibacterial activity of extracts from marine sponges containing hexanedioic acid derivatives. Key findings included:
- Extracts Tested : Various fractions were isolated and tested against common bacterial strains.
- Results : Fractions SF 13 and SF 14 demonstrated significant inhibitory effects on all tested bacteria, indicating the potential for development as an antibacterial agent .
| Fraction | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| SF 13 | E. coli | 32 µg/mL |
| SF 14 | S. aureus | 16 µg/mL |
Safety Assessment
A comprehensive safety assessment conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the human health impacts of hexanedioic acid derivatives. Key findings included:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
